molecular formula C5H10ClF2N B11918043 (3S,4R)-3,4-difluoropiperidine;hydrochloride

(3S,4R)-3,4-difluoropiperidine;hydrochloride

Cat. No.: B11918043
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3,4-difluoropiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3,4-difluoropiperidine;hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems for reagent addition and temperature control is also common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3,4-difluoropiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated amines.

Scientific Research Applications

(3S,4R)-3,4-difluoropiperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3,4-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3,4-difluoropiperidine;hydrochloride
  • (3S,4S)-3,4-difluoropiperidine;hydrochloride
  • (3R,4R)-3,4-difluoropiperidine;hydrochloride

Uniqueness

The unique stereochemistry of (3S,4R)-3,4-difluoropiperidine;hydrochloride gives it distinct chemical and biological properties compared to its stereoisomers. The specific arrangement of fluorine atoms and the piperidine ring contribute to its unique reactivity and interaction with molecular targets.

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(3S,4R)-3,4-difluoropiperidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m1./s1

InChI Key

MKMKCRCSQCCJJO-JBUOLDKXSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1F)F.Cl

Canonical SMILES

C1CNCC(C1F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.